molecular formula C10H12BrNO B1648287 N-[(4-bromophenyl)methyl]propanamide

N-[(4-bromophenyl)methyl]propanamide

Cat. No.: B1648287
M. Wt: 242.11 g/mol
InChI Key: FKOVYNZDKPRLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromophenyl)methyl]propanamide (CAS: Not explicitly provided in evidence) is a propanamide derivative featuring a 4-bromophenylmethyl group attached to the amide nitrogen. Its structure comprises a propionyl backbone (CH3CH2CO-) linked to a benzylamine moiety substituted with bromine at the para position.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]propanamide

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

FKOVYNZDKPRLOH-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=C(C=C1)Br

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aryl Groups

Compounds with halogenated aryl groups exhibit variations in electronic and steric properties, influencing their physical and chemical behavior.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
N-[(4-Bromophenyl)methyl]propanamide C10H12BrNO 258.12 Not reported Not reported 4-Bromophenylmethyl group Target
2-Bromo-N-(4-chlorophenyl)propanamide C9H9BrClNO 262.53 Not reported Not reported 4-Chlorophenyl, 2-bromo substitution
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide C10H11BrFNO 272.10 Not reported Not reported 4-Fluorophenylmethyl group
N-(4-Hydroxyphenyl)propanamide C9H11NO2 165.19 Not reported Not reported 4-Hydroxyphenyl group (polar substituent)

Key Observations :

  • The absence of hydroxyl groups in the target compound reduces polarity compared to N-(4-hydroxyphenyl)propanamide .

Heterocyclic Propanamide Derivatives

Incorporation of heterocycles (e.g., isoxazole, pyrazole) modifies bioactivity and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)propanamide (20k ) C14H13BrN2O2 333.17 Not reported 86 Isoxazole core, 4-bromophenyl group
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide C21H20BrNO3 414.30 Not reported Not reported Furyl and methoxybenzyl groups
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d ) C16H17N5O2S2 375.47 134–178 Not reported Thiazole-oxadiazole hybrid

Key Observations :

  • Heterocycles like isoxazole (20k ) and furan (12 ) introduce rigidity and hydrogen-bonding sites, which may enhance binding affinity in biological systems.
  • The high yield (86%) of 20k suggests efficient coupling strategies for bromophenyl-containing heterocycles .

Key Observations :

  • Bulky substituents (e.g., trifluoromethyl pyridine in 23 ) enhance receptor selectivity in TRPV1 antagonists .
  • The target compound lacks the sulfonamido or trifluoromethyl groups found in active analogs, suggesting divergent applications.

Key Observations :

  • Microwave-assisted synthesis (e.g., 5c ) improves reaction efficiency and reduces time compared to conventional methods .
  • The target compound’s synthesis may benefit from optimized catalysts or microwave techniques to enhance yield.

Preparation Methods

Direct Amidation via Propionyl Chloride

The most straightforward route involves the reaction of 4-bromobenzylamine with propionyl chloride under controlled conditions. This method leverages the high electrophilicity of acid chlorides to facilitate nucleophilic attack by the primary amine, yielding the target amide and hydrochloric acid as a byproduct.

Reaction Mechanism:

  • Activation: Propionyl chloride (CH₃CH₂COCl) reacts with 4-bromobenzylamine (BrC₆H₄CH₂NH₂) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • Nucleophilic Substitution: The amine’s lone pair attacks the carbonyl carbon, displacing chloride and forming a tetrahedral intermediate.
  • Deprotonation: A base, typically triethylamine (Et₃N) or pyridine, neutralizes the generated HCl, driving the reaction to completion.

Optimization Parameters:

  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions such as over-acylation or thermal decomposition.
  • Solvent Choice: Dichloromethane offers optimal solubility for both reactants, while THF may require longer reaction times.
  • Stoichiometry: A 1:1 molar ratio of amine to acid chloride ensures minimal residual starting material, though a 10% excess of acid chloride is often used to maximize conversion.

Yield and Purity:
Typical yields range from 75–85%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of unreacted amine, with characteristic peaks at δ 1.15 ppm (CH₃CH₂), δ 3.45 ppm (CH₂NH), and δ 7.25–7.45 ppm (aromatic protons).

Coupling Agent-Mediated Synthesis

For laboratories avoiding acid chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate activators like HATU provide alternative pathways. This method is particularly advantageous when handling moisture-sensitive intermediates.

Procedure Overview:

  • Activation: Propionic acid (CH₃CH₂COOH) is treated with EDC and a catalytic amount of hydroxybenzotriazole (HOBt) in dry DMF, forming an active ester.
  • Amide Bond Formation: 4-Bromobenzylamine is added, and the mixture is stirred at room temperature for 12–24 hours.
  • Work-Up: The product is extracted with ethyl acetate, washed with aqueous HCl (to remove excess EDC), and purified via column chromatography.

Critical Observations:

  • Reagent Efficiency: HATU outperforms EDC in terms of reaction speed (6 vs. 24 hours) but increases costs.
  • Byproduct Management: Urea derivatives from carbodiimide degradation necessitate thorough washing steps to prevent contamination.

Yield Comparison:

Method Coupling Agent Solvent Time (h) Yield (%)
EDC/HOBt EDC DMF 24 68
HATU/DIPEA HATU DMF 6 82

Data adapted from enzymatic coupling studies in heterocyclic amide synthesis.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular collisions. A 2019 study demonstrated that irradiating a mixture of 4-bromobenzylamine and propionic acid with EDC/HOBt at 100°C for 15 minutes achieved 88% yield, compared to 68% under conventional heating.

Key Advantages:

  • Energy Efficiency: Reduced thermal degradation due to shorter exposure times.
  • Scalability: Compatible with continuous-flow reactors for industrial applications.

Enzymatic Amidation

Recent advances in biocatalysis have enabled the use of lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media. This method eliminates the need for toxic coupling agents and operates under mild pH conditions.

Case Study:

  • Substrates: 4-Bromobenzylamine and propionic acid.
  • Conditions: 40°C, tert-butanol solvent, 48 hours.
  • Outcome: 72% yield with >99% enantiomeric purity, as confirmed by chiral HPLC.

Purification and Characterization

Recrystallization Techniques

Crude N-[(4-bromophenyl)methyl]propanamide is typically recrystallized from ethanol-water (3:1 v/v), yielding colorless needles with a melting point of 128–130°C. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 129.5°C, indicative of high crystallinity.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 4:1) effectively separates the amide from unreacted benzylamine, with Rf = 0.45 under UV visualization. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water (65:35) mobile phase achieves baseline separation with a retention time of 8.2 minutes.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Acid Chloride Route: Low operational costs but requires stringent safety measures for HCl management.
  • Coupling Agent Route: Higher reagent expenses but preferable for small-scale API synthesis due to milder conditions.

Environmental Impact

Lifecycle assessments highlight the enzymatic method’s superiority, generating 40% less waste than conventional approaches. Solvent recovery systems (e.g., nanofiltration) further reduce the ecological footprint by reclaiming >90% of DMF.

Q & A

What are the common synthetic routes for preparing N-[(4-bromophenyl)methyl]propanamide and its derivatives?

Level: Basic
Methodological Answer:
The synthesis of this compound derivatives typically involves coupling reactions between 4-bromobenzylamine and activated acylating agents (e.g., propionyl chloride or mixed anhydrides). For example, describes the use of α-substituted benzylamines (e.g., 4-fluorobenzylamine) reacting with dichlorophenoxy propanoyl derivatives under mild conditions (room temperature, 52–76% yields). Microwave-assisted synthesis, as noted in , can enhance reaction efficiency (85% yield in 18 minutes). Key steps include:

  • Purification via column chromatography (e.g., hexane/EtOAC gradients).
  • Characterization by melting point, TLC, and spectroscopic methods .

How can spectroscopic techniques confirm the structure of this compound derivatives?

Level: Basic
Methodological Answer:
1H NMR and 13C NMR are critical for verifying the propanamide backbone and substituents. For instance, in , the methylene protons adjacent to the carbonyl (-CH2-CO-) appear as doublets at δ 2.50 and 3.52 ppm (J = 15 Hz), while aromatic protons from the bromophenyl group resonate at δ 7.10–7.85 ppm. IR spectroscopy confirms the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹). Mass spectrometry (e.g., HRMS) validates the molecular ion peak and isotopic pattern for bromine .

How can researchers resolve discrepancies in NMR spectral data for substituted propanamides?

Level: Advanced
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Strategies include:

  • Variable-temperature NMR : Slow exchange between rotamers can split signals at low temperatures, revealing hidden conformers (e.g., shows split -OCH3 signals under specific conditions).
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign ambiguous peaks.
  • Deuterium exchange : Identifying exchangeable protons (e.g., NH) to distinguish them from aromatic signals.
    Contradictions in (e.g., unexpected downfield shifts) were resolved by verifying solvent effects (DMSO vs. CDCl3) and residual water content .

What strategies optimize reaction conditions for sterically hindered propanamide analogs?

Level: Advanced
Methodological Answer:
Steric hindrance (e.g., bulky substituents on the benzylamine) reduces nucleophilicity, requiring optimized conditions:

  • Activating agents : Use of HATU or EDCI/HOBt to enhance coupling efficiency ( achieved 32–76% yields for cyclobutyl/cyclopropyl derivatives).
  • Microwave irradiation : Accelerates reactions (e.g., reduced synthesis time from hours to minutes).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.
  • Temperature control : Higher temperatures (e.g., 373 K in ) overcome kinetic barriers but may require inert atmospheres to prevent decomposition .

How do intermolecular interactions influence crystallographic packing in bromophenyl propanamides?

Level: Advanced
Methodological Answer:
X-ray crystallography ( ) reveals that this compound derivatives stabilize via:

  • N–H⋯O hydrogen bonds : Between the amide NH and carbonyl/carboxyl acceptors (2.8–3.0 Å).
  • π-π stacking : Between bromophenyl and pyrimidine rings (centroid distances ~3.78 Å).
  • Disordered conformers : Refined with partial occupancies (e.g., 0.522:0.478 in ).
    These interactions dictate solubility and melting behavior, critical for polymorph screening .

What computational methods predict electronic properties of bromophenyl propanamides?

Level: Advanced
Methodological Answer:

  • DFT calculations : Gaussian or ORCA software can model HOMO/LUMO energies to predict reactivity (e.g., electrophilic substitution at the bromophenyl ring).
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., adenosine receptors in ).
  • MD simulations : GROMACS evaluates conformational stability in solution, aligning with NMR-derived rotamer populations .

How to design SAR studies for propanamide derivatives targeting enzyme inhibition?

Level: Advanced
Methodological Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., tested selenazole and fluorophenyl groups).
  • Enzyme assays : Measure IC50 values against targets (e.g., Pseudomonas enzymes in ) using fluorogenic substrates.
  • Crystallographic mapping : Co-crystallize derivatives with target proteins (e.g., ’s hydrogen-bonding motifs) to identify key binding residues.
  • QSAR modeling : Relate logP ( : ~3.68) and PSA (~52.8 Ų) to activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.